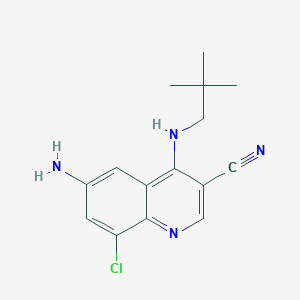

6-Amino-8-chloro-4-(neopentylamino)quinoline-3-carbonitrile

Beschreibung

Eigenschaften

Molekularformel |

C15H17ClN4 |

|---|---|

Molekulargewicht |

288.77 g/mol |

IUPAC-Name |

6-amino-8-chloro-4-(2,2-dimethylpropylamino)quinoline-3-carbonitrile |

InChI |

InChI=1S/C15H17ClN4/c1-15(2,3)8-20-13-9(6-17)7-19-14-11(13)4-10(18)5-12(14)16/h4-5,7H,8,18H2,1-3H3,(H,19,20) |

InChI-Schlüssel |

HSGWLLOJRBDULE-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)CNC1=C2C=C(C=C(C2=NC=C1C#N)Cl)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Mechanistic Considerations

- Nucleophilic Aromatic Substitution (S_NAr): The substitution at the 4-position of the quinoline ring with neopentylamine is facilitated by the electron-withdrawing chloro and nitro groups, activating the ring for nucleophilic attack.

- Nitro Group Reduction: The transformation of the nitro group to an amino group is a classical reduction, which must be carefully controlled to avoid over-reduction or degradation of sensitive functional groups such as the carbonitrile at position 3.

Related Synthetic Methodologies and Analogous Compounds

Analogous Quinoline Derivative Syntheses

Research on related quinoline derivatives, such as 5-alkylamino-substituted pyrimidoquinolines, employs similar nucleophilic aromatic substitution reactions on activated quinoline esters followed by hydrolysis or further functional group manipulation. These methods demonstrate the versatility of S_NAr in introducing amino substituents on quinoline frameworks.

Patent-Disclosed Synthetic Strategies

A patent (CN1849299A) describes a multi-step synthesis of quinoline-3-carbonitrile derivatives involving:

- Acylation of amino-nitrophenols,

- Alkylation and condensation steps to build the quinoline ring,

- Chlorination and hydrolysis to introduce chloro and amino substituents.

Although this patent focuses on a different substitution pattern (e.g., 4-(3-chloro-4-fluoro-phenylamino)), the synthetic principles—ring construction via condensation, substitution, and functional group interconversions—are relevant to the preparation of 6-Amino-8-chloro-4-(neopentylamino)quinoline-3-carbonitrile.

Summary Table of Preparation Methods

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-8-chloro-4-(neopentylamino)quinoline-3-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can modify the quinoline core, leading to the formation of different analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can lead to a variety of functionalized quinoline compounds .

Wissenschaftliche Forschungsanwendungen

6-Amino-8-chloro-4-(neopentylamino)quinoline-3-carbonitrile is a synthetic organic compound in the quinoline family with an amino group, a chloro substituent, and a carbonitrile functional group. It has a structural formula of C15H18ClN5 and a molecular weight of approximately 303.79 g/mol. The compound is researched for medicinal chemistry applications, particularly in developing therapeutic agents for various diseases, including cancer and inflammatory conditions.

Chemical Reactivity

The chemical reactivity of 6-amino-8-chloro-4-(neopentylamino)quinoline-3-carbonitrile is due to its functional groups:

- The amino group can participate in nucleophilic substitution reactions.

- The carbonitrile group can undergo hydrolysis to form carboxylic acids under acidic or basic conditions.

- The chloro substituent may engage in reactions such as nucleophilic substitution or coupling reactions, making this compound versatile for further chemical modifications.

Potential Applications

6-Amino-8-chloro-4-(neopentylamino)quinoline-3-carbonitrile has potential applications in:

- Modulating the Cot protein (cancer Osaka thyroid), which plays a crucial role in oncogenic signaling pathways.

- Inhibiting tumor necrosis factor-alpha production and influencing pathways associated with inflammation and cancer progression.

- Inhibiting specific kinases involved in cancer cell signaling, thereby affecting cell proliferation and survival.

Studies indicate that 6-amino-8-chloro-4-(neopentylamino)quinoline-3-carbonitrile exhibits significant biological activities. Research suggests that it may inhibit specific kinases involved in cancer cell signaling, affecting cell proliferation and survival. Its interactions with other cellular proteins could provide insights into its mechanisms of action and potential side effects. As such, it is being explored as a potential anti-inflammatory and anticancer agent.

Structural Analogues

Several compounds share structural similarities with 6-amino-8-chloro-4-(neopentylamino)quinoline-3-carbonitrile:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Aminoquinoline-3-carbonitrile | Lacks chloro and neopentyl groups | Moderate anticancer activity |

| 4-Chloro-6-aminoquinoline | Chloro group present, no neopentyl | Antimicrobial properties |

| 8-Hydroxyquinoline | Hydroxy group instead of amino | Antioxidant activity |

Wirkmechanismus

The mechanism of action of 6-Amino-8-chloro-4-(neopentylamino)quinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Quinoline-3-carbonitrile Derivatives

Quinoline-3-carbonitriles are a versatile class of compounds with diverse biological activities. Below is a detailed comparison of 6-amino-8-chloro-4-(neopentylamino)quinoline-3-carbonitrile with key analogs:

Structural and Functional Group Variations

Key Observations :

- Chloro vs. Methoxy : The 8-chloro substituent may increase electrophilicity and metabolic stability compared to methoxy groups, which are more prone to demethylation .

Structural and Computational Insights

- X-ray Data: Methoxybenzoquinolines have resolved crystal structures showing planar quinoline cores, while the neopentylamino group’s conformation in the target compound remains uncharacterized .

- In Silico Modeling: Carboxamide analogs (e.g., compound 52) use adamantyl groups to mimic hydrophobic binding pockets, whereas the neopentylamino group achieves similar effects with fewer synthetic steps .

Biologische Aktivität

6-Amino-8-chloro-4-(neopentylamino)quinoline-3-carbonitrile is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound has been investigated for its role as a modulator in various biological pathways, particularly in cancer treatment and other therapeutic applications.

Chemical Structure and Properties

The chemical structure of 6-Amino-8-chloro-4-(neopentylamino)quinoline-3-carbonitrile can be represented as follows:

This compound features a quinoline core with an amino group and a chloro substituent, which are critical for its biological activity.

Anticancer Properties

Research indicates that derivatives of quinoline, including 6-Amino-8-chloro-4-(neopentylamino)quinoline-3-carbonitrile, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related compounds can inhibit cell proliferation in human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines. The antiproliferative activity is often quantified using IC50 values, which represent the concentration required to inhibit cell growth by 50%.

Table 1: Antiproliferative Activity of Quinoline Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6-Amino-8-chloro-4-(neopentylamino)quinoline-3-carbonitrile | HCT-116 | TBD |

| Compound 12c (related analog) | MCF-7 | 0.010 - 0.042 |

| Compound 18 (related analog) | HCT-116 | 5.3 |

Note: TBD indicates that specific IC50 data for the target compound is yet to be determined.

The mechanism by which 6-Amino-8-chloro-4-(neopentylamino)quinoline-3-carbonitrile exerts its biological effects is hypothesized to involve modulation of key signaling pathways such as PI3K/AKT. Studies have demonstrated that treatment with quinoline derivatives can lead to alterations in gene expression related to apoptosis and cell cycle regulation. For example, compounds have been shown to reduce the expression of PI3K and AKT while increasing pro-apoptotic factors like BAD.

Case Studies

- Study on Antiproliferative Effects : A study focused on the synthesis and biological evaluation of quinoline derivatives highlighted the significant antiproliferative activity of compounds similar to 6-Amino-8-chloro-4-(neopentylamino)quinoline-3-carbonitrile against colorectal cancer cells. The induced-fit docking studies indicated strong binding affinity to PI3Kα, suggesting a targeted approach in cancer therapy.

- Mechanistic Insights : Another investigation into the cellular mechanisms revealed that treatment with quinoline derivatives led to G2/M phase arrest in the cell cycle, indicating their potential as chemotherapeutic agents. The study also reported that these compounds induce apoptosis through mitochondrial pathways, further supporting their use in cancer treatment.

Q & A

Basic: What synthetic strategies are recommended for preparing 6-amino-8-chloro-4-(neopentylamino)quinoline-3-carbonitrile?

Answer:

The synthesis typically involves multi-step reactions, starting with functionalization of the quinoline core. Key steps include:

- Chlorination and amination : Introduce chloro and amino groups at positions 8 and 6, respectively, using regioselective electrophilic substitution (e.g., Cl₂/FeCl₃ for chlorination ).

- Neopentylamine coupling : Utilize nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination to attach the neopentylamino group at position 3. Palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) are often employed .

- Cyanide introduction : A cyano group at position 3 can be introduced via Sandmeyer reaction or cyanation using CuCN .

Validation : Monitor intermediates via TLC and characterize using NMR and mass spectrometry .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- Structural confirmation : Use , , and IR spectroscopy to verify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .

- Purity assessment : HPLC or LC-MS (≥95% purity threshold) .

- Crystallography : Single-crystal X-ray diffraction to resolve intermolecular interactions (e.g., C–H⋯O/Cl hydrogen bonds) .

Advanced: How can regioselectivity challenges in quinoline functionalization be addressed?

Answer:

Regioselectivity is influenced by:

- Directing groups : Electron-withdrawing groups (e.g., -CN) at position 3 direct electrophiles to positions 6 and 8 due to meta/para activation .

- Reaction conditions : Polar aprotic solvents (e.g., DMF) enhance SNAr efficiency for neopentylamine coupling at position 4 .

- Catalytic systems : Pd/ligand combinations (e.g., PdCl₂(dppf)) improve selectivity in cross-coupling reactions .

Advanced: How to optimize reaction yields in large-scale synthesis?

Answer:

- Solvent optimization : Replace DMF with ethylene glycol to minimize side reactions (e.g., esterification) .

- Catalyst loading : Reduce Pd catalyst to 0.5 mol% with excess ligand to maintain activity while lowering costs .

- Workflow adjustments : Use flow chemistry for continuous cyanide introduction, improving reproducibility .

Advanced: How to resolve contradictions in reported synthetic yields (e.g., 69% vs. 80%)?

Answer:

Discrepancies arise from:

- Purification methods : Column chromatography vs. recrystallization (e.g., ethanol/DMF mixtures improve purity but reduce yield) .

- Reagent quality : Impure starting materials (e.g., <97% neopentylamine) lower yields. Validate via GC or LC-MS .

- Reaction monitoring : Real-time FTIR or in-situ NMR can identify side products early .

Advanced: What computational tools predict structure-activity relationships (SAR) for derivatives?

Answer:

- DFT calculations : Model electronic effects of substituents (e.g., -Cl vs. -CF₃) on quinoline reactivity .

- Molecular docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis .

- QSAR models : Use Hammett constants () to correlate substituent electronic effects with biological activity .

Advanced: How to assess intermolecular interactions influencing crystallinity?

Answer:

- Hydrogen bonding : Map C–H⋯O/Cl interactions via Hirshfeld surface analysis .

- - stacking : Analyze packing motifs using Mercury software on crystallographic data .

- Thermal stability : DSC/TGA to correlate intermolecular forces with melting/decomposition points .

Advanced: What strategies mitigate degradation during storage?

Answer:

- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation .

- Hydrolytic stability : Avoid aqueous buffers; use lyophilization for long-term storage .

- Oxidative protection : Add antioxidants (e.g., BHT) at 0.1% w/w .

Advanced: How to design SAR studies for antiproliferative activity?

Answer:

- Core modifications : Replace neopentylamino with morpholine or piperazine to alter lipophilicity .

- Functional group swaps : Substitute -CN with -COOR to assess hydrogen-bonding capacity .

- Biological assays : Test derivatives against cancer cell lines (e.g., MCF-7) with IC₅₀ determination via MTT assays .

Advanced: What analytical methods quantify trace impurities?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.